N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.352 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with a carboxamide group and a dimethoxyphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide typically involves the reaction of 3,4-dimethoxyaniline with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide: This compound has shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Known for its synergistic activity with ciprofloxacin against MRSA.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-11-10-14(12-18(17)23-2)20-19(21)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKBTYXIQCKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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